
4-(Diethylamino)-2-butyn-1-ol
Overview
Description
4-(Diethylamino)-2-butyn-1-ol, also known as 4-DEB, is an organic compound used in a variety of scientific and industrial applications. It is an amine-containing compound that is used for its unique reactivity, stability, and solubility properties. 4-DEB has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. In particular, it has been used as a reagent in the synthesis of other compounds, as well as a catalyst in the production of pharmaceuticals.
Scientific Research Applications
Antifungal Activity : Acetylenic compounds like 4-diethylamino-2-butynyl o-toluate hydrochloride have shown promising antifungal activity against dermatomycoses-causing fungi (Waters & Wiese, 1960).
Unique Properties in Chemical Synthesis : A study discussed the synthesis and unique properties of a compound derived from 4-(Diethylamino)-2-butyn-1-ol, highlighting its high yields and potential applications in organic synthesis and catalysis (Nakayama et al., 1998).
Antibacterial Activity : Organotin(IV) complexes derived from 4-(diethylamino) benzoic acid were found to have in vitro antibacterial activity, with one of the complexes showing the highest activity against all tested bacterial strains (Win et al., 2010).
Interfacing Operator in Laboratory Reagents : A study demonstrated the synthesis, spectroscopic analysis, and nonlinear optical (NLO) properties of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, positioning it as an interfacing operator for laboratory reagents (Praveenkumar et al., 2021).
Applications in HPLC and ANP Chromatography : Synthesized amino compounds, including derivatives of this compound, have shown promise in retaining polar compounds and are potentially useful in high-performance liquid chromatography (HPLC) and aqueous normal phase (ANP) chromatography (Matyska et al., 2009).
Corrosion Inhibition : A study on β-amino-alcohols found that compounds like DEAP, which are structurally related to this compound, had higher inhibition efficiency as anodic inhibitors for brass in simulated atmospheric water (Gao & Liang, 2007).
Synthesis of Chiral Allenylzinc and Indium Reagents : A 2006 study presented a route to chiral allenylzinc and indium reagents with high enantioselectivity, which are useful for synthesizing anti homopropargylic alcohol adducts (Marshall et al., 2006).
Electroluminescent Devices : Modified pyran-containing emitters, related to this compound, in organic light-emitting diodes (OLEDs) have shown high photoluminescent quantum yields and saturated red emissions, enhancing OLED performance (Yang et al., 2007).
Mechanism of Action
Target of Action
It is known to be a carboxylic ester , which suggests that it may interact with enzymes that metabolize esters, such as esterases or lipases.
Mode of Action
As a carboxylic ester, it may undergo hydrolysis in the presence of esterases, leading to the release of carboxylic acid and alcohol . The released compounds could then interact with their respective targets, leading to various biological effects.
Pharmacokinetics
Its solubility in water (11 g/l at 25°c) suggests that it may have reasonable bioavailability .
Properties
IUPAC Name |
4-(diethylamino)but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGZBRWTWOZSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147311 | |
| Record name | 4-(Diethylamino)-2-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10575-25-4 | |
| Record name | 4-(Diethylamino)-2-butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10575-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-2-butyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010575254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)-2-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylamino)-2-butyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DIETHYLAMINO)-2-BUTYN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA2DE62U5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 4-Diethylamino-2-butyn-1-ol chosen as a potential stationary phase for HPLC?
A1: 4-Diethylamino-2-butyn-1-ol possesses several structural features that make it a promising candidate for HPLC stationary phases. First, the terminal alkyne group allows for surface immobilization through a versatile and well-established silanization/hydrosilation process [, ]. This strategy allows for controlled and efficient attachment to silica surfaces, ensuring stability and minimizing leaching during chromatography. Second, the presence of the tertiary amine group introduces a polar functionality capable of interacting with analytes through various mechanisms like hydrogen bonding and dipole-dipole interactions. This characteristic is particularly beneficial for the separation of polar compounds, which are often challenging to analyze using conventional reversed-phase HPLC methods.
Q2: How was the successful bonding of 4-Diethylamino-2-butyn-1-ol to the silica surface confirmed in the studies?
A2: Researchers employed a combination of spectroscopic techniques to confirm the successful immobilization of 4-Diethylamino-2-butyn-1-ol onto the silica surface. Cross-polarization magic angle spinning nuclear magnetic resonance (CP-MAS NMR) provided insights into the molecular structure and bonding environment of the attached ligand []. Additionally, diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy was used to identify characteristic functional groups present in the modified silica material, further supporting the successful bonding procedure []. These complementary techniques provided strong evidence for the covalent attachment of 4-Diethylamino-2-butyn-1-ol and validated the synthesis strategy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
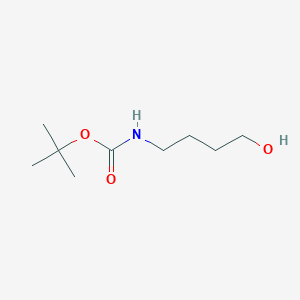
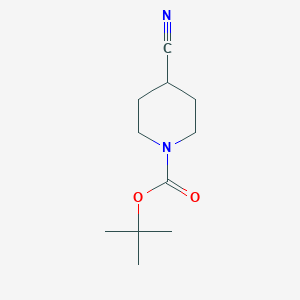
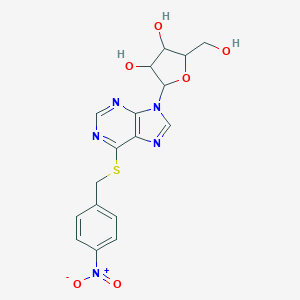

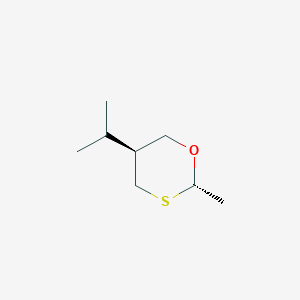
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
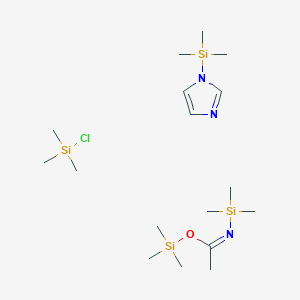
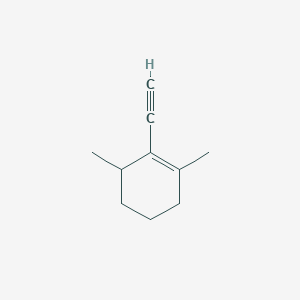
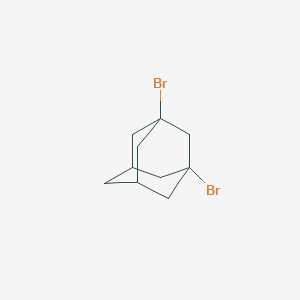
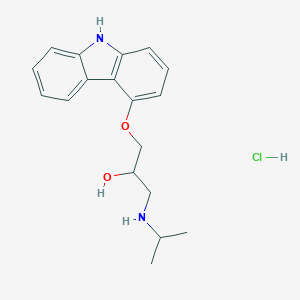
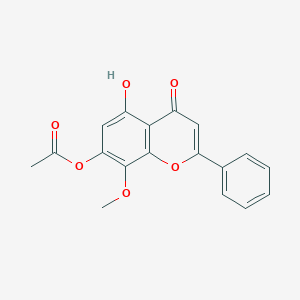
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)

